2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate
Overview
Description
2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate is an organic compound with a complex structure It is characterized by the presence of an amino group, an ethyl group, and an ethanol moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate typically involves the reaction of 4-nitrophenyl ethanol with ethylamine, followed by reduction of the nitro group to an amino group. The final step involves the formation of the sulfate salt. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for the reduction step.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amino group to form secondary or tertiary amines.
Substitution: The phenyl ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reduction.
Substitution Reagents: Sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of sulfonated or nitrated phenyl derivatives.
Scientific Research Applications
2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as functionalized polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Aminophenethyl alcohol: Shares the phenyl and amino groups but lacks the ethyl and ethanol moieties.
2-(4-Aminophenyl)ethanol: Similar structure but without the ethyl group.
4-Aminobenzyl alcohol: Contains a benzyl group instead of the ethyl and ethanol moieties.
Uniqueness: 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and ethanol groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(4-aminophenyl)ethylamino]ethanol;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.H2O4S/c11-10-3-1-9(2-4-10)5-6-12-7-8-13;1-5(2,3)4/h1-4,12-13H,5-8,11H2;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJLPPKOXNTVPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCCO)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063415 | |
Record name | (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225351-21-2, 4327-84-8, 14623-68-8 | |
Record name | Ethanol, 2-[[2-(4-aminophenyl)ethyl]amino]-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1225351-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-((4-aminophenyl)ethylamino)-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004327848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(p-Amino-N-ethylanilino)ethanol sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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